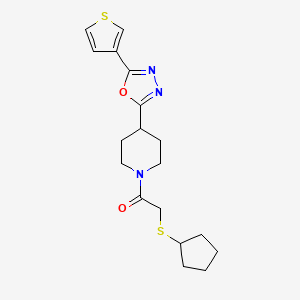
2-(Cyclopentylthio)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by its intricate structure. This molecule contains a piperidine ring, an oxadiazole moiety, and a thiophene ring, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves multiple steps:
Formation of the thiophene ring: : Thiophene derivatives are typically synthesized via the Hantzsch thiophene synthesis, involving a condensation reaction between an α-haloketone and a thiocarbonyl compound.
Synthesis of the 1,3,4-oxadiazole moiety: : This is usually achieved through the cyclization of a hydrazide with an appropriate acid anhydride or ester under acidic or basic conditions.
Coupling of piperidine and cyclopentylthio groups: : This often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic center on a cyclopentylthio derivative, forming the final complex structure.
Industrial Production Methods: For industrial-scale production, optimizing yield and cost-efficiency is paramount. Typically, batch reactors or continuous flow reactors are employed, with reaction conditions fine-tuned to maximize the output. Catalysts and reagents are recycled wherever possible, and reaction times are minimized to boost efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various types of reactions:
Oxidation: : Thiophene rings can be oxidized to sulfoxides or sulfones under the right conditions, using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The ketone group can be reduced to an alcohol using common reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : The piperidine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, methanol, and acetonitrile.
Major Products Formed: Depending on the reaction conditions, the major products can vary:
Oxidation: : Thiophene sulfoxides and sulfones.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, this compound serves as a versatile building block due to its multiple functional groups, allowing for extensive derivatization.
Biology: The unique structure of this compound makes it a candidate for biological assays to investigate its potential as a biochemical probe or therapeutic agent.
Medicine: In medicinal chemistry, the compound may exhibit biological activity, making it a potential lead compound in drug discovery, particularly for targeting central nervous system disorders due to the piperidine moiety.
Industry: It can be used in the development of new materials, such as organic semiconductors, due to the electron-rich thiophene and oxadiazole rings which are conducive to charge transport.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action would depend on the biological context, but typically, such a compound might interact with G-protein coupled receptors or ion channels, influencing signaling pathways critical for cellular communication. The oxadiazole ring may also facilitate interactions with enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(Cyclohexylthio)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : A similar structure with a cyclohexyl instead of a cyclopentyl group.
1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Lacking the cyclopentylthio group.
4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine: : Lacking both the cyclopentylthio and ethanone groups.
Uniqueness: What sets 2-(Cyclopentylthio)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone apart is its specific combination of functional groups which imparts unique chemical reactivity and biological activity profiles, potentially opening up new avenues in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-16(12-25-15-3-1-2-4-15)21-8-5-13(6-9-21)17-19-20-18(23-17)14-7-10-24-11-14/h7,10-11,13,15H,1-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNMPPUMLAYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














